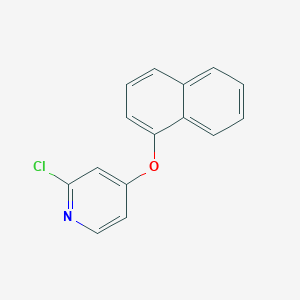

2-Chloro-4-(naphthalen-1-yloxy)pyridine

CAS No.:

Cat. No.: VC13944315

Molecular Formula: C15H10ClNO

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10ClNO |

|---|---|

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | 2-chloro-4-naphthalen-1-yloxypyridine |

| Standard InChI | InChI=1S/C15H10ClNO/c16-15-10-12(8-9-17-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |

| Standard InChI Key | XGJDRIYTMNXBHQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OC3=CC(=NC=C3)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Chloro-4-(naphthalen-1-yloxy)pyridine features a pyridine core substituted with a chlorine atom at position 2 and a naphthalen-1-yloxy group at position 4. The naphthalen-1-yloxy moiety introduces steric bulk and π-conjugation, potentially influencing electronic properties and reactivity. The molecular formula is C₁₅H₁₀ClNO, with a calculated molecular weight of 255.70 g/mol and a LogP (octanol-water partition coefficient) estimated at 3.2–3.5, suggesting moderate lipophilicity .

Spectroscopic and Computational Data

While experimental spectral data for this compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms indicate:

-

IR: Stretching frequencies for C-Cl (~750 cm⁻¹), C-O-C (~1250 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

-

NMR: Characteristic shifts for pyridine protons (δ 7.5–8.5 ppm) and naphthalene protons (δ 7.0–8.3 ppm) .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 2-chloro-4-(naphthalen-1-yloxy)pyridine can be extrapolated from methods used for analogous chloropyridines. Two plausible routes include:

Nucleophilic Aromatic Substitution

Reaction of 2,4-dichloropyridine with 1-naphthol under basic conditions (e.g., K₂CO₃, DMF, 80–100°C) facilitates substitution at the 4-position. This method mirrors the synthesis of 2-chloro-4-isopropoxypyridine, where a 65–72% yield was achieved using meta-chloroperbenzoic acid as an oxidizing agent .

Sequential Nitration and Reduction

Adapting the protocol from CN104974085A , 2-chloropyridine could undergo nitration to form 2-chloro-4-nitropyridine, followed by reduction to 2-chloro-4-aminopyridine. Subsequent diazotization and coupling with 1-naphthol might introduce the naphthalen-1-yloxy group, though this route remains hypothetical without experimental validation.

Optimization Challenges

-

Steric Hindrance: The bulky naphthalen-1-yloxy group may reduce substitution efficiency at position 4.

-

Regioselectivity: Competing reactions at other pyridine positions necessitate careful control of reaction conditions .

Physicochemical Properties

Table 1 compares key properties of 2-chloro-4-(naphthalen-1-yloxy)pyridine with related compounds:

The higher LogP of 2-chloro-4-(naphthalen-1-yloxy)pyridine compared to its analogs suggests enhanced membrane permeability, a critical factor in pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume